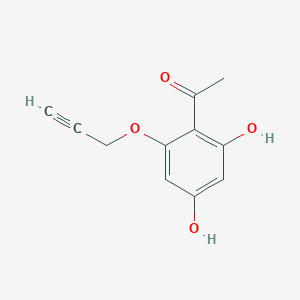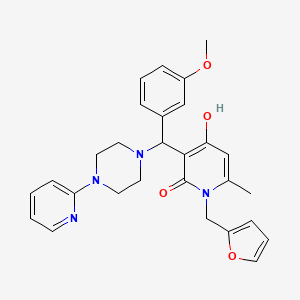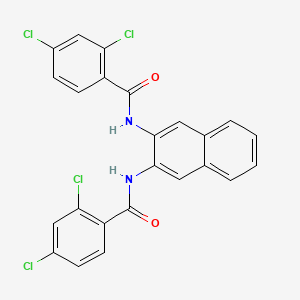
N,N'-naphthalene-2,3-diylbis(2,4-dichlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N,N’-naphthalene-2,3-diylbis(2,4-dichlorobenzamide)” is complex. The asymmetric unit of the molecular structure contains two crystallographically independent molecules . These molecules differ in the orientations of their units with respect to the naphthalene ring system . The crystal structure is stabilized by C-H⋯O and C-H⋯π interactions .Wirkmechanismus
The mechanism of action of NNDB is not fully understood. However, it is believed that NNDB works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, NNDB can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
NNDB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, NNDB has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NNDB is its low toxicity. Unlike many other chemicals used in scientific research, NNDB has a relatively low toxicity profile, making it safer to handle and use in experiments. However, NNDB is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NNDB. One potential direction is to explore its potential as a treatment for neurodegenerative diseases. Another potential direction is to investigate its potential as a treatment for other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of NNDB and to identify any potential side effects or limitations of its use.
In conclusion, NNDB is a chemical compound with several potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its low toxicity, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesemethoden
NNDB can be synthesized by reacting 2,4-dichlorobenzoyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
NNDB has been shown to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NNDB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl4N2O2/c25-15-5-7-17(19(27)11-15)23(31)29-21-9-13-3-1-2-4-14(13)10-22(21)30-24(32)18-8-6-16(26)12-20(18)28/h1-12H,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYYQPBAGKBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)
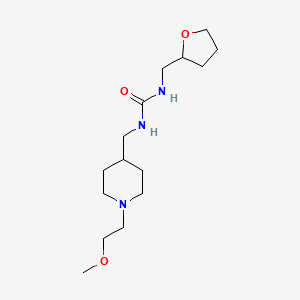
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
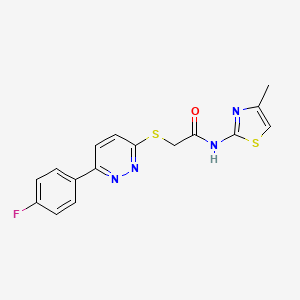
![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)
triazin-4-one](/img/structure/B2792539.png)
![2-(2-(4-(3-butoxy-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2792541.png)
